Dihydroorotase Inhibition Potency: Weak Activity Defines Specificity Profile
The compound exhibits weak inhibitory activity against mouse dihydroorotase, with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. In contrast, a structurally distinct 2-azaspiro[3.3]heptane derivative (STAT3-IN-37) demonstrates potent STAT3 inhibition with an IC50 of 15 nM in a DNA-HTRF assay [2]. This 12,000-fold difference in potency highlights how the benzhydryl and ester substituents on the 2-azaspiro[3.3]heptane core drastically alter target engagement, confirming that the compound's functional profile is not interchangeable with other members of the azaspiro[3.3]heptane class.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80 × 10^5 nM (180 µM) against dihydroorotase |
| Comparator Or Baseline | STAT3-IN-37: 15 nM against STAT3 (DNA-HTRF assay) |
| Quantified Difference | ~12,000-fold higher potency for the comparator |
| Conditions | Target compound: Mouse dihydroorotase, pH 7.37, 10 µM concentration. Comparator: DNA-HTRF assay, human whole blood SOCS3 qPCR assay (2 nM). |
Why This Matters
The weak dihydroorotase inhibition suggests a narrow or orthogonal target profile, enabling its use as a negative control or a scaffold with minimized off-target activity in dihydroorotase-related assays.
- [1] BindingDB. PrimarySearch_ki for Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (BDBM50405110) against dihydroorotase. Accessed 2025. View Source
- [2] PeptideDB. STAT3-IN-37 (Compound 101) Bioactivity Data. Accessed 2025. View Source
